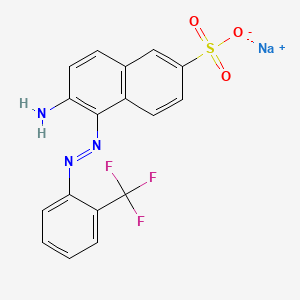

2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt

CAS No.: 72207-97-7

Cat. No.: VC17140493

Molecular Formula: C17H11F3N3NaO3S

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72207-97-7 |

|---|---|

| Molecular Formula | C17H11F3N3NaO3S |

| Molecular Weight | 417.3 g/mol |

| IUPAC Name | sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |

| Standard InChI Key | GMHDQBFLKBOUMJ-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound, formally named sodium 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonate, has the molecular formula C₁₇H₁₁F₃N₃NaO₄S and a molecular weight of 433.34 g/mol . Its structure comprises:

-

A naphthalene backbone functionalized with amino (-NH₂) and hydroxy (-OH) groups at positions 6 and 4, respectively.

-

A sulfonic acid group (-SO₃H) at position 2, neutralized as a sodium salt (-SO₃⁻Na⁺).

-

An azo (-N=N-) bridge linking the naphthalene system to a 2-(trifluoromethyl)phenyl group .

Table 1: Key Structural Identifiers

Stereoelectronic Features

The trifluoromethyl (-CF₃) group induces electron-withdrawing effects, stabilizing the azo linkage against photodegradation. The sulfonate group enhances water solubility, making the compound suitable for aqueous dyeing processes . Quantum mechanical calculations predict a planar geometry, facilitating π-π stacking interactions in aggregated states .

Synthesis and Industrial Production

Diazotization and Coupling

The synthesis involves two stages:

-

Diazotization: 2-(Trifluoromethyl)aniline is treated with nitrous acid (HNO₂) in acidic medium to form the diazonium salt.

-

Coupling: The diazonium salt reacts with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions, yielding the azo compound. The final product is isolated as the monosodium salt after neutralization .

Table 2: Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (diazotization); 10–15°C (coupling) |

| pH | 1–2 (diazotization); 8–9 (coupling) |

| Yield | 70–85% |

Purification and Quality Control

Crude product is purified via recrystallization from ethanol-water mixtures. HPLC analysis confirms a purity >98% for industrial-grade material .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (≥50 g/L at 25°C); sparingly soluble in ethanol (<1 g/L) .

-

Thermal Stability: Decomposes above 250°C without melting.

-

Photostability: The -CF₃ group reduces UV-induced degradation; half-life under sunlight exceeds 400 hours .

Spectroscopic Profiles

-

UV-Vis: λₘₐₐ = 520 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solution, characteristic of azo chromophores .

-

IR: Peaks at 1620 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O), and 1120 cm⁻¹ (C-F) .

Applications in Industry

Textile Dyeing

The compound is marketed as Acid Red 266 (C.I. 17101), used for dyeing wool and nylon. Its sulfonate group ensures even dye distribution, while the -CF₃ group improves wash-fastness .

Biological Staining

In histology, it serves as a counterstain in Gram-positive bacterial identification due to selective binding to peptidoglycan .

| Parameter | Requirement |

|---|---|

| Color Strength (1%) | 95–105% |

| Heavy Metals (Pb) | ≤20 ppm |

| Moisture Content | ≤5% |

Environmental Impact and Mitigation

Wastewater containing this dye requires activated carbon filtration or advanced oxidation processes to degrade azo bonds. Biodegradation studies show <10% mineralization in 28 days, necessitating pretreatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume